

Application Note & Protocol: Step-by-Step Guide to ICG-Amine Protein Conjugation

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Compound of Interest		
Compound Name:	ICG-amine	
Cat. No.:	B11929747	Get Quote

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) cyanine dye extensively used in medical diagnostics for applications such as determining cardiac output, assessing hepatic function, and ophthalmic angiography.[1][2] Its peak spectral absorption and emission in the NIR window (approximately 800 nm) allow for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging.[2][3][4]

This application note provides a comprehensive guide for the conjugation of ICG to proteins through amine-reactive chemistry. The most common method involves using an N-hydroxysuccinimide (NHS) ester derivative of ICG (e.g., ICG-OSu or ICG-sulfo-OSu).[5][6] This NHS ester reacts efficiently with primary amino groups (-NH $_2$) found on the protein, primarily the ϵ -amino group of lysine residues and the N-terminal α -amino group, to form a stable, covalent amide bond.[6][7] This protocol details the necessary steps from reagent preparation and the conjugation reaction to the purification and characterization of the final ICG-protein conjugate, designed for researchers, scientists, and drug development professionals.

Materials and Reagents

Protein: Antibody or other protein of interest (concentration >2 mg/mL). Must be in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[1][5] Note: Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed via dialysis or a desalting column.[5][7] Impurities like BSA or gelatin should also be removed.[5][8]

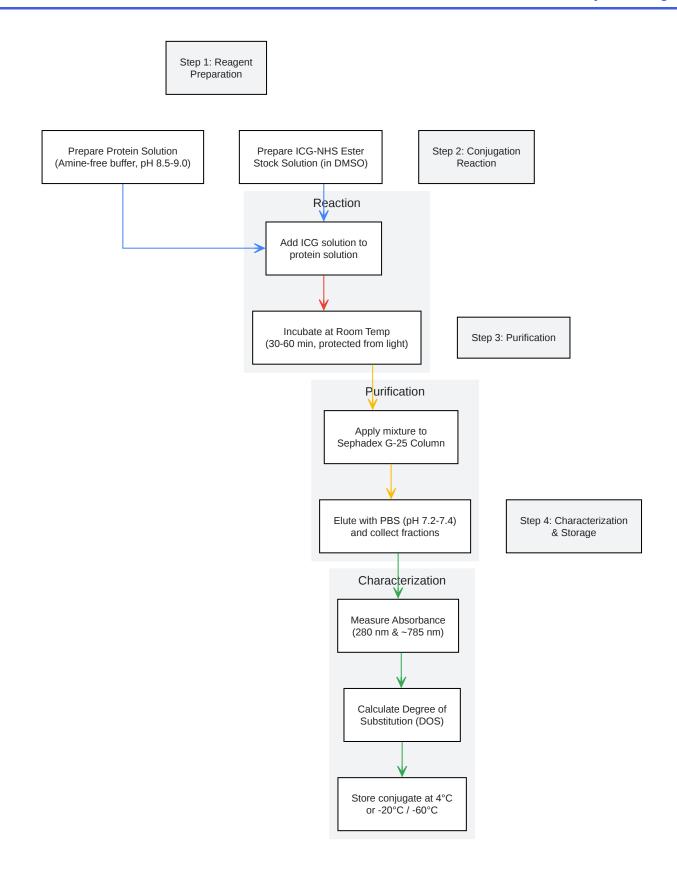


- Amine-Reactive ICG: ICG-OSu, ICG-sulfo-OSu, or another ICG-NHS ester derivative.[1][5]
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][9]
- Reaction Buffer: 1 M Sodium Bicarbonate or 1 M Phosphate Buffer (pH 8.5-9.0).[1][5]
- Purification Column: Sephadex G-25 desalting column or a spin column with an appropriate molecular weight cutoff (e.g., 7 kDa).[1][3]
- Storage Buffer: 1X PBS (pH 7.2-7.4), potentially with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide).[1]
- Spectrophotometer: Capable of measuring absorbance at 280 nm and ~785 nm.[1]

Experimental Protocols & Data Logical Workflow for ICG-Protein Conjugation

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the product to determine the extent of labeling.





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Caption: Experimental workflow for ICG-amine protein conjugation.



Step 1: Preparation of Protein Solution (Solution A)

- Ensure the protein is dissolved in an amine-free buffer such as 1X PBS, pH 7.2-7.4.[5] If the buffer contains Tris or glycine, the protein must be dialyzed against 1X PBS.[5]
- The recommended protein concentration is between 2-10 mg/mL.[1][5] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[1][5]
- To create the final protein labeling solution, mix 100 μ L of a 1 M reaction buffer (e.g., sodium carbonate, pH ~9.0) with 900 μ L of the target protein solution.[1]
- This will adjust the pH of the protein solution to the optimal range of 8.5 ± 0.5 for the conjugation reaction.[1][5]

Step 2: Preparation of ICG-NHS Ester Stock Solution (Solution B)

- Immediately before starting the conjugation, add anhydrous DMSO to the vial of ICG-NHS ester to create a 10-20 mM stock solution.[1]
- Mix well by vortexing or pipetting.[1]
- This solution should be used promptly, as extended storage can reduce the dye's reactivity.
 [1] If necessary, it can be stored at < -15°C for up to two weeks, protected from light and moisture.

Step 3: Conjugation Reaction

The chemical basis of this protocol is the reaction between the amine-reactive NHS ester of ICG and a primary amine on the protein, forming a stable amide bond.

Caption: Reaction mechanism of ICG-NHS ester with a protein's primary amine.

The molar ratio of dye to protein is critical for achieving the desired Degree of Substitution
 (DOS).[1][10] An excessive ratio can lead to protein aggregation and loss of function, while a
 low ratio results in a weak signal.[1][11]



- For initial optimization, it is recommended to test a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1 (dye:protein).[1] A common starting point for antibodies is a 10:1 molar ratio. [1][5]
- Add the calculated amount of ICG stock solution (Solution B) to the protein solution (Solution A) while gently vortexing or shaking.[1][5]
- Continue to rotate or shake the reaction mixture at room temperature for 30-60 minutes, ensuring it is protected from light.[1][5]

Parameter	Recommended Value	Notes
Protein Concentration	2 - 10 mg/mL	Lower concentrations significantly reduce labeling efficiency.[1][5]
Reaction pH	8.0 - 9.0	Optimal for deprotonating primary amines for reaction.[1] [9]
Molar Ratio (Dye:Protein)	5:1 to 20:1	Must be optimized. A 10:1 ratio is a good starting point.[1][5] [10]
Reaction Time	30 - 60 minutes	Longer times may increase hydrolysis of the NHS ester.[1]
Temperature	Room Temperature	Standard condition for this reaction.[1][5]
Table 1: Recommended Reaction Parameters for ICG- Amine Conjugation.		

Step 4: Purification of the ICG-Protein Conjugate

Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions.[1]
 [5] Equilibrate the column with 1X PBS (pH 7.2-7.4).[1]



- Load the entire reaction mixture directly onto the top of the column.[1][5]
- As the sample runs into the column bed, add PBS to the top to begin elution.[1]
- Continue adding PBS and collect the fractions. The first colored band to elute is the ICG-protein conjugate; the second, slower-moving band is the unconjugated, free ICG dye.[1]
- Combine the fractions containing the purified conjugate.

Step 5: Characterization of the Conjugate (Degree of Substitution)

The Degree of Substitution (DOS), or the average number of dye molecules per protein, is the most important characteristic of the final conjugate.[1] The optimal DOS for most antibodies is between 2 and 10.[1]

- Dilute a small amount of the purified conjugate solution with PBS so that the absorbance values are within the optimal range (0.1 to 0.9) of the spectrophotometer.[1]
- Measure the absorbance at 280 nm (A₂₈₀, protein absorbance peak) and at the maximum absorbance for the ICG dye (~785 nm, A_{max}).[1]
- Calculate the protein concentration and dye concentration using the Beer-Lambert law and the following equations:
 - Correction Factor (CF): The ICG dye has some absorbance at 280 nm, which must be corrected for. This CF is the ratio A₂₈₀/A_{max} for the free dye. For ICG-Sulfo-OSu, the CF is approximately 0.073.[1]
 - Corrected A₂₈₀ (A₂₈₀,corr):A₂₈₀,corr = A₂₈₀ (A_{max} × CF)
 - Protein Concentration [Protein]:[Protein] (M) = A₂₈₀,corr / ε_protein
 - Where ε _protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
 - Dye Concentration [Dye]:[Dye] (M) = A_{max} / ϵ_{dye}



- Where ε _dye is the molar extinction coefficient of the ICG derivative at its λ_{max} (e.g., for ICG-Sulfo-OSu, ~230,000 M⁻¹cm⁻¹).[1]
- Degree of Substitution (DOS):DOS = [Dye] / [Protein]

ICG Derivative	Molar Mass (g/mol)	ε (M ⁻¹ cm ⁻¹)	Abs (nm)	Em (nm)	CF at 280 nm
ICG-OSu	828.03	230,000	780	800	0.072
ICG-Sulfo- OSu	930.07	230,000	780	800	0.073

Table 2:

Physicochemi

cal Properties

of Common

Amine-

Reactive ICG

Dyes.[1]

Step 6: Storage of the Conjugate

- The purified ICG-protein conjugate should be stored at a concentration of >0.5 mg/mL.[1]
- For short-term storage (up to two months), keep the solution at 4°C, protected from light.
 Adding a carrier protein (0.1% BSA) and a preservative (2 mM sodium azide) can improve stability.[1]
- For long-term storage, divide the conjugate into single-use aliquots and store at ≤ -60°C.[1]
 [9] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting



Issue	Possible Cause	Suggested Solution
Low Degree of Labeling (DOL)	Protein concentration is too low (<2 mg/mL).	Concentrate the protein solution before labeling.[1][5]
Buffer contains primary amines (e.g., Tris).	Dialyze the protein against an amine-free buffer like PBS.[5]	
ICG-NHS ester has hydrolyzed.	Prepare the ICG stock solution immediately before use.[1]	_
Reaction pH is too low (<8.0).	Ensure the final reaction pH is between 8.0 and 9.0.[1][9]	_
Protein Aggregation	Degree of labeling is too high.	Reduce the molar ratio of dye to protein in the reaction.[1][10]
Vigorous mixing or vortexing.	Mix reagents gently.[12]	
Poor Recovery After Purification	Non-specific binding to the column.	Ensure the column is properly equilibrated; consult manufacturer's guide.
Protein precipitation during reaction.	Check for compatibility of the protein with the reaction conditions (pH, DMSO concentration). The DMSO concentration should be <10%.	
Table 3: Common Issues and Troubleshooting for ICG- Protein Conjugation.		_

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